

GPR139 Receptor: A Comprehensive Technical Guide on Structure, Function, and Therapeutic Potential

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Abstract

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its strategic location in brain regions critical for reward, motivation, and motor control has positioned it as a promising therapeutic target for a range of neuropsychiatric and metabolic disorders.[3][4] This technical guide provides an in-depth exploration of the current understanding of GPR139's structure, its complex signaling mechanisms, and the pharmacological tools available for its study. Detailed experimental protocols for key assays and comprehensive data on ligand interactions are presented to facilitate further research and drug development efforts targeting this receptor.

Introduction

GPR139 is a class A G protein-coupled receptor (GPCR) that was initially identified through human genome sequence analysis.[2] Like other GPCRs, it possesses a characteristic seventransmembrane helix structure.[5][6] For years, GPR139 was classified as an orphan receptor, as its endogenous ligands were unknown. Recent research has identified the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) as putative endogenous agonists, although they activate the receptor at relatively high concentrations.[5][7] Additionally, certain



neuropeptides, including adrenocorticotropic hormone (ACTH) and α -melanocyte-stimulating hormone (α -MSH), have been shown to activate GPR139.[7][8] The receptor's primary signaling cascade is mediated through the Gq/11 pathway, leading to an increase in intracellular calcium.[6][9] However, evidence also suggests coupling to other G proteins, such as Gi/o and Gs, indicating a more complex signaling profile.[9][10][11] GPR139 is also known to form heterodimers with other receptors, notably the μ -opioid receptor (MOR) and the dopamine D2 receptor (D2R), thereby modulating their signaling and function.[1] This intricate pharmacology underscores the potential of GPR139 as a modulator of key neurotransmitter systems implicated in various pathologies.

Structure of GPR139

As a member of the rhodopsin-like class A family of GPCRs, GPR139 shares the canonical seven-transmembrane (7TM) helical bundle structure. The amino acid sequence of GPR139 is highly conserved across different species, suggesting a fundamental physiological role.[5] Recent cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of GPR139 in complex with agonists and G proteins, offering critical insights into its ligand recognition and activation mechanisms.[12] These structural studies have revealed a unique ligand-binding pocket and have elucidated the conformational changes that occur upon agonist binding and subsequent G protein coupling.[12]

Ligand Pharmacology

A growing number of endogenous and synthetic ligands for GPR139 have been identified, providing valuable tools for probing its function.

Endogenous Ligands

The primary endogenous agonists for GPR139 are the essential amino acids L-tryptophan and L-phenylalanine.[5][7] Several neuropeptides, including ACTH, α -MSH, and β -MSH, have also been demonstrated to activate the receptor.[7][8] The potency of these endogenous ligands varies, with the amino acids generally exhibiting lower potency than the peptide agonists.[7]

Synthetic Ligands

The development of potent and selective synthetic agonists and antagonists has been crucial for the functional characterization of GPR139. These small molecules have enabled the



investigation of the receptor's role in various physiological and pathological processes.

Data Presentation: Ligand Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of key GPR139 ligands from various studies.

Table 1: Agonist Potency at GPR139



Ligand	Ligand Type	Assay Type	Cell Line	EC50	Reference(s
L-Tryptophan	Endogenous Amino Acid	Calcium Mobilization	CHO-K1	220 μΜ	[7]
L-Tryptophan	Endogenous Amino Acid	Calcium Mobilization	HEK293	49 μΜ	[7]
L- Phenylalanin e	Endogenous Amino Acid	Calcium Mobilization	CHO-K1	320 μΜ	[7]
L- Phenylalanin e	Endogenous Amino Acid	Calcium Mobilization	HEK293	60 μΜ	[7]
α-MSH	Endogenous Peptide	Calcium Mobilization	CHO-K1	Low μM range	[8]
ACTH	Endogenous Peptide	Calcium Mobilization	CHO-K1	Low μM range	[8]
JNJ- 63533054	Synthetic Agonist	Calcium Mobilization	HEK293F	16 nM	[5]
JNJ- 63533054	Synthetic Agonist	Calcium Mobilization	CHO-K1	13 nM	[5]
TAK-041 (Zelatriazin)	Synthetic Agonist	Calcium Mobilization	CHO-T-REx	22 nM	[13]
Compound 1a	Synthetic Agonist	Calcium Mobilization	CHO-K1	39 nM	[14]

Table 2: Antagonist Affinity at GPR139



Ligand	Ligand Type	Assay Type	Cell Line	IC50 / Ki	Reference(s
LP-471756	Synthetic Antagonist	cAMP Assay	HEK293F	640 nM (IC50)	[13]
NCRW0005- F05	Synthetic Antagonist	Calcium Mobilization	CHO-K1	0.21 μM (IC50)	[13]
JNJ-3792165	Synthetic Antagonist	Radioligand Binding	-	-	[12]

GPR139 Signaling Pathways

GPR139 exhibits promiscuous coupling to several G protein subtypes, leading to the activation of multiple downstream signaling cascades. The primary and best-characterized pathway involves coupling to $G\alpha q/11$.

Gq/11-Mediated Signaling

Activation of the Gq/11 pathway by GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response that is readily measured in cellular assays.[6][9]



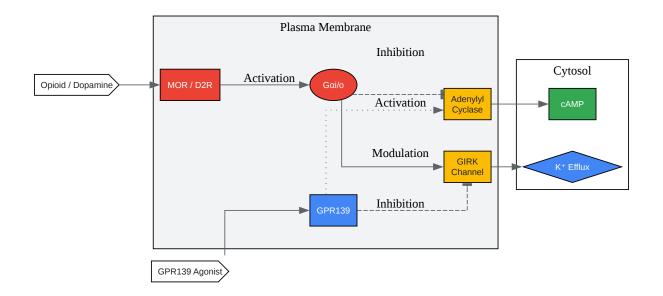
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GPR139 Gq/11 Signaling Pathway

Modulation of Gi/o and Gs Signaling



While Gq/11 is the primary transducer, studies have also demonstrated that GPR139 can couple to Gi/o and Gs proteins.[9][10] This coupling can lead to the modulation of adenylyl cyclase (AC) activity and, consequently, cyclic AMP (cAMP) levels. The interaction with Gi/o-coupled receptors like the μ -opioid receptor and the D2 dopamine receptor is particularly noteworthy, as GPR139 activation can antagonize their signaling.[9][15] For instance, GPR139 can counteract the MOR-mediated inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][10]



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GPR139 Modulation of Gi/o Signaling

Tissue Distribution

GPR139 expression is highly localized within the central nervous system. The highest levels of GPR139 mRNA have been consistently reported in the habenula, caudate nucleus, putamen, and hypothalamus in humans, rats, and mice.[2][16][17] This specific expression pattern aligns with the proposed roles of GPR139 in regulating mood, reward, and motor function.



Table 3: Relative mRNA Expression of GPR139 in Human Brain Regions

Brain Region	Relative Expression Level	Reference(s)
Habenula	Very High	[2][16]
Caudate Nucleus	High	[16][17]
Putamen	High	[16][17]
Nucleus Accumbens	High	[17]
Hypothalamus	Moderate to High	[2][16]
Substantia Nigra	Moderate	[17]
Hippocampus	Low to Moderate	[17]
Cerebral Cortex	Low	[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of GPR139. The following sections provide methodologies for key in vitro assays used to study GPR139 function.

Calcium Mobilization Assay (FLIPR)

This assay is the primary method for assessing GPR139 activation through the Gq/11 pathway by measuring changes in intracellular calcium concentration.

Materials:

- CHO-K1 or HEK293 cells stably or transiently expressing GPR139
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Fluo-4 NW Calcium Assay Kit
- 96- or 384-well black-walled, clear-bottom plates

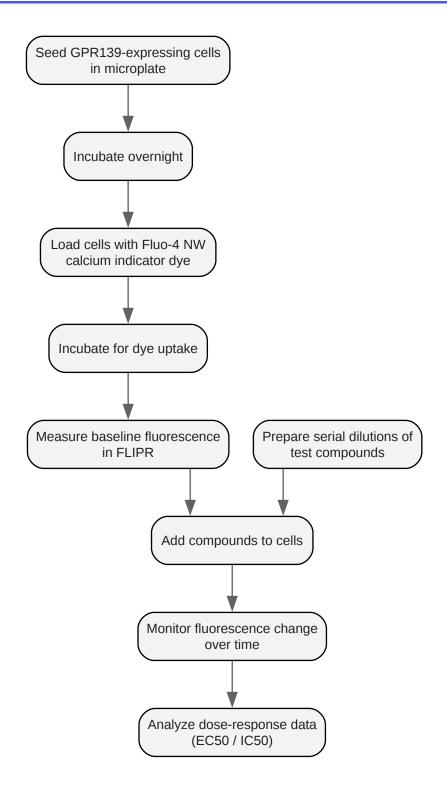


FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Protocol:

- Cell Plating: Seed GPR139-expressing cells into 96- or 384-well plates at a density that will
 result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5%
 CO2.
- Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 NW dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
- Compound Preparation: Prepare serial dilutions of agonist and antagonist compounds in assay buffer.
- FLIPR Measurement:
 - Place the cell plate and the compound plate into the FLIPR instrument.
 - Set the instrument to measure fluorescence intensity (excitation ~494 nm, emission ~516 nm) before and after the addition of compounds.
 - For agonist testing, add the diluted agonist to the wells and monitor the fluorescence change for 2-3 minutes.
 - For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a known agonist at its EC80 concentration.
- Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Calculate EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation.





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Calcium Mobilization Assay Workflow

cAMP Accumulation Assay



This assay is used to investigate GPR139 coupling to Gs or Gi proteins by measuring changes in intracellular cAMP levels.

Materials:

- GPR139-expressing cells
- cAMP-Glo™ Assay kit or equivalent
- 384-well white, opaque plates
- Luminometer

Protocol:

- Cell Treatment: Seed cells and grow overnight. On the day of the assay, treat the cells with test compounds (agonists or antagonists) in the presence of a phosphodiesterase inhibitor like IBMX. For Gi-coupled responses, pre-stimulate with forskolin to elevate basal cAMP levels.
- Cell Lysis: Add the lysis buffer to each well and incubate to release intracellular cAMP.
- cAMP Detection: Add the cAMP detection solution containing PKA to the wells.
- Kinase-Glo® Addition: Add the Kinase-Glo® reagent to measure the amount of ATP remaining after the PKA reaction.
- Luminescence Measurement: Read the luminescence on a plate reader. The light output is inversely proportional to the cAMP concentration.
- Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP levels in the experimental wells and determine EC50 or IC50 values.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to GPR139 and is used to determine the affinity of unlabeled compounds.



Materials:

- Membranes from cells expressing GPR139
- Radiolabeled GPR139 ligand (e.g., [3H]-JNJ-63533054)
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
- Unlabeled competitor compounds
- · Glass fiber filter mats
- Scintillation counter

Protocol:

- Reaction Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor compound.
- Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
- Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
 Calculate the Ki values for the competitor compounds using the Cheng-Prusoff equation.

Conclusion and Future Directions

GPR139 has emerged as a compelling target for the development of novel therapeutics for neuropsychiatric and metabolic disorders. Its unique expression profile and complex signaling pharmacology, including its interactions with other key receptor systems, offer multiple avenues



for therapeutic intervention. The availability of potent and selective synthetic ligands, coupled with a deeper understanding of the receptor's structure and function, will continue to drive research in this area. Future studies should focus on further elucidating the in vivo roles of GPR139 using genetic models and advanced imaging techniques. The development of GPR139-targeted drugs with favorable pharmacokinetic and safety profiles will be a key step towards translating the promising preclinical findings into clinical applications.

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